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9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

HSP90 ATPase inhibition structure-activity relationship

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine, commonly designated PU4, is a synthetic purine-based ligand that targets the N-terminal ATP-binding pocket of heat shock protein 90 (HSP90). It belongs to the PU-class of purine-scaffold inhibitors, a series developed through rational structure-based design to compete with ATP/ADP binding in the Bergerat fold of HSP90.

Molecular Formula C17H21N5O
Molecular Weight 311.4 g/mol
CAS No. 376629-53-7
Cat. No. B3062724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
CAS376629-53-7
Molecular FormulaC17H21N5O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC=C(C=C3)OC
InChIInChI=1S/C17H21N5O/c1-3-4-9-22-14(10-12-5-7-13(23-2)8-6-12)21-15-16(18)19-11-20-17(15)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,20)
InChIKeyNVYATAJRTRFKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (CAS 376629-53-7): Purine-Scaffold HSP90 N-Terminal Domain Ligand for Structural Biology and SAR Studies


9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine, commonly designated PU4, is a synthetic purine-based ligand that targets the N-terminal ATP-binding pocket of heat shock protein 90 (HSP90) [1]. It belongs to the PU-class of purine-scaffold inhibitors, a series developed through rational structure-based design to compete with ATP/ADP binding in the Bergerat fold of HSP90 [2]. PU4 is distinguished within this series by bearing a single para-methoxy substituent on the benzyl ring, a substitution pattern that yields uniquely weak HSP90 ATPase inhibitory activity (IC50 > 200 µM) while retaining the capacity to co-crystallize with the HSP90α N-terminal domain at high resolution (1.9 Å, PDB ID 1UY7) [1][3]. This combination of defined structural binding with negligible enzymatic inhibition establishes PU4 as a critical negative-control and SAR-reference point within the purine-class HSP90 inhibitor family.

Why Generic Interchange of 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine with Other Purine-Based HSP90 Inhibitors Fails


The purine-scaffold HSP90 inhibitor class exhibits extreme sensitivity to methoxy substitution pattern on the benzyl ring, with single-position changes producing over 14-fold differences in ATPase inhibitory potency [1]. PU4, bearing only a para-methoxy group, is essentially inactive as an HSP90 ATPase inhibitor (IC50 > 200 µM), whereas the meta-methoxy analog (compound 3) achieves IC50 = 76 µM and the methylenedioxy-fused variant (compound 4) reaches IC50 = 14 µM in the same assay [1]. This intra-class potency range spanning more than an order of magnitude, coupled with distinct binding-mode features—PU4's para-methoxy engages water-mediated hydrogen bonds but leaves a critical hydrophobic void, while meta-substituted analogs achieve productive shape complementarity—means that results obtained with one PU-class analog cannot be assumed to transfer to another [1]. A researcher seeking an HSP90-active probe would be misled by selecting PU4; conversely, a structural biologist requiring a weakly-binding occupancy standard would be ill-served by substituting a potent analog such as PU-H71 (IC50 = 51 nM cellular) [2]. Selection must be driven by the specific experimental requirement: negative control, SAR reference, or structural occupancy without functional inhibition.

Quantitative Differentiation Evidence: 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (PU4) vs. Closest Purine-Scaffold Analogs


HSP90 ATPase Inhibition: PU4 Defines the Lower Activity Boundary for Mono-Methoxy Substitutions

PU4 (para-methoxy substituent) is essentially inactive as an HSP90 ATPase inhibitor, with an IC50 exceeding 200 µM in the yeast HSP90α malachite green ATPase assay [1]. In direct head-to-head comparison within the same study and assay platform, the meta-methoxy analog (compound 3) achieves IC50 = 76 µM, representing at least a 2.6-fold improvement, while the methylenedioxy-bridged analog (compound 4) reaches IC50 = 14 µM, a greater than 14-fold potency enhancement over PU4 [1]. PU3, the parent trimethoxy compound, likewise records IC50 > 200 µM, confirming that the para-mono-methoxy pattern is uniquely insufficient among the single-substitution variants [1].

HSP90 ATPase inhibition structure-activity relationship purine scaffold negative control

Crystallographic Binding Mode: PU4 Reveals a Hydrophobic Void That Explains Para-Methoxy Inactivity

The 1.9 Å resolution co-crystal structure of PU4 bound to the HSP90α N-terminal domain (PDB 1UY7) provides a structural rationale for the compound's weak affinity that is not available from potency data alone [1][2]. In this structure, the para-methoxy oxygen engages a network of water-mediated hydrogen bonds with Tyr139 (Oζ), Trp162 (Nϵ1), and Leu103 (backbone O), yet the binding site simultaneously exhibits a distinct void in the hydrophobic cavity created by Met98 and Val150 [1]. By contrast, the meta-methoxy analog (compound 3) fills this void with the methoxy methyl group, achieving productive shape complementarity and improving IC50 from > 200 µM to 76 µM [1]. The methylenedioxy analog (compound 4) combines the water-mediated hydrogen bonding of PU4 with the favorable packing of compound 3, reaching IC50 = 14 µM [1]. This structure uniquely isolates the energetic penalty of an unsatisfied hydrophobic pocket as the dominant factor limiting PU4's affinity.

X-ray crystallography binding mode water-mediated hydrogen bonds hydrophobic void structure-based drug design

Computationally Predicted EGFR Off-Target Binding: PU4 vs. Gefitinib

In an independent computational study employing density functional theory (DFT) calculations and molecular docking, PU4 was evaluated against the epidermal growth factor receptor tyrosine kinase (EGFR-TK) and compared with the clinically approved EGFR inhibitor gefitinib [1]. PU4 displayed a HOMO-LUMO energy gap of 0.191 eV and exhibited a binding energy of −32.3 kJ/mol within the EGFR-TK active pocket, which was more favorable than gefitinib's −27.4 kJ/mol [1]. These docking results were further validated by molecular dynamics simulations and ADMET property analysis [1]. This finding is cross-study comparable only—no head-to-head experimental EGFR inhibition data for PU4 exist—and indicates a computationally predicted polypharmacology profile distinct from that of other purine-scaffold HSP90 ligands, which have not been systematically evaluated for EGFR off-target binding.

EGFR molecular docking off-target activity polypharmacology computational screening

Binding Assay vs. ATPase Assay Discordance: PU4 Highlights Assay-Dependent Activity Classification

A critical feature of the PU-series is the systematic discordance between ATPase inhibition IC50 values and geldanamycin-competitive binding assay potencies. For the parent compound PU3, the ATPase IC50 is > 200 µM, whereas the binding assay yields an apparent affinity of 15–20 µM [1]. This ≥10-fold discrepancy is also observed for compound 8 (ATPase IC50 = 30 µM vs. binding assay IC50 = 0.55 µM, approximately 55-fold difference) [1]. PU4, as the para-methoxy analog, was characterized in the same ATPase platform (IC50 > 200 µM, equivalent to 2.00E+5 nM as independently recorded in BindingDB [2]), but no published binding assay displacement data are available for PU4 specifically—representing a data gap that investigators must consider. The consistent class-wide discordance suggests that PU4 likely also binds with higher apparent affinity than its ATPase IC50 implies, but this inference remains unconfirmed. This pattern means that PU4 cannot be assumed functionally equivalent to any other PU analog even when binding affinities appear similar.

binding assay ATPase assay assay discordance geldanamycin displacement biochemical profiling

High-Resolution Structural Data Availability: PU4 (1.9 Å) vs. Other PU-Series Co-Crystal Structures

The PU4-HSP90α co-crystal structure (PDB 1UY7) was solved at 1.90 Å resolution with R-free = 0.223 and R-work = 0.185, providing well-defined electron density for detailed analysis of ligand-protein interactions including water molecule positioning [1][2]. Within the broader PU-series co-crystal structure set deposited simultaneously from the same study, resolutions range from 1.40 Å (1UYL) to 2.35 Å (1UYM) [1][2]. PU4's 1.90 Å resolution places it in the upper tier of this structural dataset, enabling unambiguous placement of the para-methoxy group and the associated water network. This structural resolution advantage is critical because the key mechanistic insight—the hydrophobic void penalizing PU4 binding—depends on precise spatial resolution of the Met98/Val150 cavity relative to the ligand methoxy group. Lower-resolution structures would risk ambiguous interpretation of this void-ligand relationship.

X-ray crystallography resolution structural biology PDB ligand-bound structure

Defined Application Scenarios for 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (PU4) Grounded in Quantitative Differentiation Evidence


Negative Control for HSP90 ATPase Functional Assays

PU4 is the optimal negative control compound for any HSP90 ATPase inhibition assay employing purine-scaffold inhibitors. With an IC50 > 200 µM in the yeast HSP90α malachite green assay, PU4 is functionally inactive as an ATPase inhibitor, while its structurally confirmed target engagement (PDB 1UY7, 1.90 Å) ensures that any observed absence of activity is not attributable to failure to occupy the binding site [1]. This contrasts with vehicle-only controls, which provide no information about binding-site occupancy. Researchers screening purine-based HSP90 inhibitors should include PU4 alongside a potent comparator (e.g., compound 4, IC50 = 14 µM) to establish the assay's dynamic range and confirm that observed inhibition is substitution-pattern-dependent rather than scaffold-nonspecific [1].

SAR Reference Compound for Methoxy Substitution Pattern Optimization

PU4 serves as the essential lower-boundary reference in structure-activity relationship studies of benzyl-ring methoxy substitution on purine-scaffold HSP90 ligands. The para-methoxy pattern defines the minimum activity configuration (IC50 > 200 µM), against which meta-methoxy (76 µM), methylenedioxy (14 µM), and more complex substitution patterns can be quantitatively benchmarked [1]. Medicinal chemistry programs developing next-generation HSP90 inhibitors should procure PU4 as a calibration standard to ensure that newly synthesized analogs are evaluated within a consistent SAR framework that includes both the inactive (PU4) and active (compound 4, compound 8) boundaries of the chemical space [1].

High-Resolution Structural Biology Reference for HSP90-Ligand Co-Crystallization

With its 1.90 Å co-crystal structure (PDB 1UY7) and well-resolved water-mediated hydrogen bond network, PU4 is suitable as a reference ligand for structural biology studies of HSP90–ligand interactions, particularly for soaking or co-crystallization experiments where a weakly binding occupancy marker is desired without perturbing the chaperone's ATPase cycle [1][2]. The structure uniquely captures the hydrophobic void at the Met98/Val150 interface, providing a crystallographic baseline for assessing how novel substituents fill this cavity [1]. Structural biology core facilities and fragment-based drug discovery groups can use PU4-soaked crystals as a reference state for comparing fragment-binding modes.

Computational Docking Benchmark and Polypharmacology Assessment Candidate

PU4's computationally predicted EGFR binding affinity (−32.3 kJ/mol vs. gefitinib −27.4 kJ/mol) and its well-characterized HSP90 binding mode make it a candidate for computational polypharmacology studies and docking algorithm validation [1][2]. Because PU4 is essentially inactive on HSP90 ATPase function yet docked favorably against EGFR, it represents an instructive test case for assessing whether computational off-target predictions correspond to genuine biological polypharmacology or are artifacts of docking methodology [1]. Computational chemistry groups developing kinase-focused virtual screening pipelines may use PU4 as a benchmark ligand to evaluate pose-prediction accuracy across structurally divergent ATP-binding sites.

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